3-Tridecanol

Description

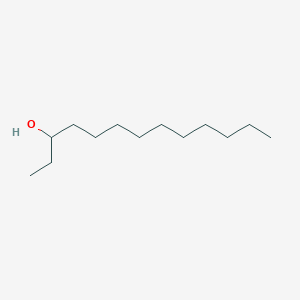

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

tridecan-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H28O/c1-3-5-6-7-8-9-10-11-12-13(14)4-2/h13-14H,3-12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBSIDDOMEWFXBT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCC(CC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H28O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90871201 | |

| Record name | Tridecan-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90871201 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10289-68-6 | |

| Record name | 3-Tridecanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10289-68-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tridecan-3-ol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010289686 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tridecan-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90871201 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tridecan-3-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.569 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 3 Tridecanol and Its Isomers

Strategic Approaches to Alkane Hydroxylation for 3-Tridecanol Formation

The direct, selective hydroxylation of alkanes into alcohols is a highly sought-after transformation in chemistry, offering a potentially atom-economical route from abundant feedstocks to valuable products. However, functionalizing a specific internal carbon, such as the C-3 position of tridecane (B166401) to yield this compound, presents a significant challenge due to the chemical inertness of C-H bonds.

Research into this area has explored enzymatic and biomimetic catalytic systems. Certain enzymes, like cytochrome P450 monooxygenases and non-heme diiron monooxygenases, are capable of selectively hydroxylating terminal or sub-terminal positions of long-chain alkanes. justia.com For instance, some long-chain alkane hydroxylase enzymes can be used to incubate an alkane substrate to form a terminal diol, which can then be further processed. justia.com While the primary focus has often been on terminal hydroxylation, the principles underlying these biocatalytic systems are being investigated to develop synthetic catalysts that could achieve regioselective internal hydroxylation. justia.com Anaerobic alkane biodegradation pathways, which involve the addition of the alkane to fumarate, also provide insight into biological mechanisms for activating C-H bonds, although this is for degradation rather than synthesis. researchgate.net The development of a synthetic catalyst that could mimic this enzymatic precision for a specific internal position like C-3 on a long alkane chain remains an active area of research.

Hydroformylation-Based Synthesis of Tridecanols

Hydroformylation, also known as the oxo process, is a cornerstone of industrial organic synthesis and the primary method for producing tridecanols from C12 olefins (dodecenes). wikipedia.orgmt.com The reaction involves the addition of synthesis gas (a mixture of carbon monoxide and hydrogen) across the double bond of an alkene to form an aldehyde, which is subsequently hydrogenated to the corresponding alcohol. wikipedia.orgmt.com

The choice of catalyst is critical in hydroformylation as it dictates the reaction rate, conditions, and, most importantly, the regioselectivity (the ratio of linear to branched products).

Cobalt Carbonyl Catalysts: Unmodified cobalt carbonyl complexes, particularly cobalt tetracarbonyl hydride (HCo(CO)₄), are traditional and widely used catalysts for the hydroformylation of long-chain olefins. google.comwikipedia.org These catalysts are effective but typically require harsh reaction conditions, including high pressures (100 to 400 bar) and temperatures (100° to 250°C). nih.govresearchgate.net The mechanism involves the dissociation of a CO ligand, coordination of the alkene, insertion into the cobalt-hydride bond, followed by CO insertion and finally hydrogenolysis to release the aldehyde product. wikipedia.org While effective, unmodified cobalt catalysts often produce a mixture of aldehyde isomers. google.com

Modified Catalyst Systems: To improve performance and selectivity, especially towards linear aldehydes which are often more valuable, modified catalysts are employed.

Phosphine-Modified Cobalt Catalysts: The addition of phosphine (B1218219) ligands, such as tributylphosphine, to cobalt carbonyl catalysts can significantly influence the product distribution. mt.comgoogle.com Bulky phosphine ligands tend to favor the formation of linear aldehydes by sterically hindering the formation of the branched alkyl-cobalt intermediate. mt.com The Shell process, for example, uses cobalt complexes modified with phosphine ligands for the hydroformylation of C7–C14 olefins. wikipedia.org One patented process describes improving the tridecanol (B155529) yield from 70% to 89% by switching from a tributyl phosphine-modified cobalt catalyst to a phenylphosphabicyclononane-modified cobalt catalyst. google.com

Rhodium-Based Catalysts: For certain applications, especially with shorter-chain olefins, rhodium-based catalysts are preferred. mt.comwikipedia.org They are significantly more active than cobalt, allowing for much milder reaction conditions (lower temperatures and pressures). mt.com However, rhodium is considerably more expensive, making cobalt the preferred metal for the large-scale production of bulk chemicals like long-chain alcohols. wikipedia.orgosti.gov

Table 1: Comparison of Hydroformylation Catalyst Systems

Optimizing reaction parameters is crucial for maximizing the efficiency and economic viability of tridecanol production. The key variables are temperature, pressure, the ratio of hydrogen to carbon monoxide, and catalyst concentration.

For industrial-scale production using cobalt catalysts, pressures typically range from 150 to 300 bar with temperatures between 150°C and 200°C. osti.gov The activity of cobalt catalysts generally increases with both pressure and temperature. osti.gov For example, in the hydroformylation of decene mixtures, increasing the syngas pressure from 160 to 200 bar showed a slight increase in activity. osti.gov Recent research has demonstrated that unmodified cobalt carbonyl can be a stable and active catalyst even at milder conditions, such as 140°C and 30 bar of syngas, which could lead to more energy-efficient processes. nih.govresearchgate.net The ratio of H₂ to CO in the syngas is also critical; an excess of hydrogen can favor the direct hydrogenation of the aldehyde intermediate to the desired alcohol within the same reactor. rsc.org The separation of the catalyst from the product is a key step, often achieved by oxidizing the cobalt catalyst to a water-soluble Co(II) salt, which can then be separated from the organic product phase. google.comrsc.org

Innovative Routes for Branched Tridecanol Isomers (e.g., Iso-Tridecanol)

Iso-tridecanol, an isomeric mixture of primary C13 alcohols with branched alkyl chains, is a significant commercial product. windows.net Its synthesis relies on a multi-step process starting from smaller, more readily available olefins. windows.net

The precursor for iso-tridecanol is a branched C12 olefin mixture, commonly referred to as iso-dodecene. patsnap.com This mixture is produced through the catalytic oligomerization of smaller olefins.

Trimerization of Butene: A common industrial route involves the trimerization of butene (a C4 olefin) to produce a C12 olefin mixture. windows.net

Dimerization of Hexene: An alternative innovative route uses C6 olefins as the raw material, which undergo catalytic dimerization to prepare iso-dodecene. patsnap.com

These dimerization and oligomerization reactions are typically catalyzed by heterogeneous catalysts, such as those containing nickel oxide (NiO) on supports like silica (B1680970) or alumina. rsc.orgkaust.edu.sa For instance, Ni-based complexes activated with co-catalysts like methylaluminoxane (B55162) (MAO) or ethylaluminum dichloride show very high activities for olefin dimerization. uni-bayreuth.de The choice of catalyst and reaction conditions allows for control over the degree of branching in the resulting C12 olefin, which in turn influences the properties of the final iso-tridecanol product.

Once the branched iso-dodecene mixture is obtained, it is converted to iso-tridecanol via a two-step process:

Hydroformylation (Oxo Synthesis): The iso-dodecene undergoes hydroformylation with carbon monoxide and hydrogen, typically using a cobalt catalyst. windows.net This reaction adds a formyl group (-CHO) to the olefin, producing an isomeric mixture of C13 aldehydes (iso-tridecyl aldehydes).

Hydrogenation: The resulting iso-tridecyl aldehydes are then hydrogenated in a separate step to form the final iso-tridecanol product. rsc.org This reduction is commonly carried out using heterogeneous catalysts like Raney nickel or palladium on carbon (Pd/C) under hydrogen pressure.

This sequential process—olefin oligomerization, followed by hydroformylation and hydrogenation—is a robust and versatile platform for producing a variety of long-chain, branched oxo-alcohols for diverse industrial applications. rsc.orgwindows.net

Stereoselective Synthesis of Specific this compound Stereoisomers

The controlled, three-dimensional arrangement of atoms in molecules, or stereochemistry, is critical in many biologically active compounds. For long-chain alcohols like this compound and its derivatives, specific stereoisomers can elicit distinct biological responses, making their targeted synthesis a key area of chemical research. Stereoselective synthesis aims to produce a specific stereoisomer out of many possibilities, a challenge that grows with the number of chiral centers in the target molecule.

Asymmetric Synthesis Techniques for Chiral Tridecanols (e.g., Trimethyl-Tridecanols)

Asymmetric synthesis creates chiral molecules with a preference for one enantiomer or diastereomer over others. ontosight.aisioc-journal.cn This is particularly crucial in the synthesis of complex natural products like insect pheromones, where biological activity is often dependent on a specific stereoisomer. ontosight.ai The synthesis of various stereoisomers of trimethyl-tridecanols, which are precursors to pine sawfly sex pheromones, serves as a prime example of these advanced techniques. ontosight.aidiva-portal.org

Researchers have successfully synthesized all sixteen stereoisomers of 3,7,11-trimethyl-2-tridecanol. diva-portal.orgresearchgate.net These syntheses often rely on a strategy involving the coupling of enantiomerically pure building blocks. diva-portal.orgresearchgate.net For instance, one key reaction involves the ring-opening of an enantiomerically pure cis-3,4-dimethyl-γ-butyrolactone with a stereoisomerically pure 1-lithio-2,6-dimethyloctane. diva-portal.orgresearchgate.net This method allows for the systematic and selective preparation of each desired stereoisomer in high purity. researchgate.net

Another powerful technique is the use of enzymes as catalysts for enantioselective reactions. Lipases, such as those from Candida rugosa (CRL) and Pseudomonas cepacia, are used for the kinetic resolution of racemic alcohols or acids. diva-portal.org In a kinetic resolution, the enzyme selectively catalyzes the reaction of one enantiomer faster than the other, allowing for the separation of the two. For example, the lipase (B570770) Amano PS was used for the selective acylation of (2R/S,6S)- or (2R/S,6R)-2,6-dimethyl-1-octanol, which were key intermediates in the synthesis of the trimethyl-tridecanol stereoisomers. researchgate.net This chemoenzymatic approach is valuable for preparing highly enantiomerically enriched building blocks essential for the total synthesis of complex chiral targets. researchgate.net

The table below summarizes key building blocks used in the synthesis of trimethyl-tridecanol stereoisomers.

| Building Block | Synthetic Strategy | Resulting Compound Structure |

| cis-3,4-dimethyl-γ-butyrolactone (enantiopure) | Ring-opening with 1-lithio-2,6-dimethyloctanes | 3,7,11-trimethyl-2-tridecanol isomers |

| 2,6-dimethyl-1-octanol (racemic) | Lipase-catalyzed (Amano PS) kinetic resolution via selective acylation | Enantiomerically pure octanol (B41247) isomers |

| Pseudoephedrine amides | Asymmetric alkylation of enolates to introduce stereogenic centers with high selectivity | 1-lithio-2,4-dimethyloctane isomers |

Elucidation and Control of Stereochemical Purity in Synthesized Compounds

Ensuring the stereochemical purity of a synthesized compound is as critical as the synthesis itself. nih.gov The enantiomeric excess (ee), a measure of the purity of a chiral sample, must be accurately determined. masterorganicchemistry.com Several analytical methods are employed for this purpose, each with its own advantages.

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) using chiral stationary phases are standard and highly accurate techniques for separating and quantifying enantiomers. nih.govskpharmteco.com These chromatographic methods are often the primary choice for determining the enantiomeric purity of the final products and intermediates. skpharmteco.com For instance, the stereochemistry of (2S,3R,7R)-3,7-dimethyl-2-tridecanol was established through GC analysis of its derivatives on both chiral and non-chiral columns. researchgate.net

Nuclear Magnetic Resonance (NMR) spectroscopy offers a rapid method for ee determination. researchgate.net The use of chiral derivatizing agents (CDAs) is a common NMR approach. researchgate.net A CDA, which is itself enantiomerically pure, reacts with the chiral alcohol to form diastereomers. These diastereomers have distinct NMR spectra, and the ratio of the signal integrations allows for the calculation of the enantiomeric excess of the original alcohol. researchgate.netscielo.br For example, ³¹P-NMR is particularly effective for determining the ee of chiral alcohols after derivatization with phosphorus-containing reagents, offering large chemical shift differences between the resulting diastereomers. researchgate.netscielo.br Another NMR technique involves using chiral solvating agents (CSAs) or chiral shift reagents, which form temporary diastereomeric complexes with the analyte, leading to separable signals for the different enantiomers. researchgate.netchemrxiv.org

Other methods for determining stereochemical purity and absolute configuration include:

Circular Dichroism (CD) Spectroscopy: This technique measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. nih.govmdpi.com The resulting spectrum can be compared with theoretical calculations to determine the absolute configuration. mdpi.com

X-ray Crystallography: When a suitable single crystal of a compound or its derivative can be grown, X-ray analysis provides an unambiguous determination of its three-dimensional structure and absolute configuration. tcichemicals.com

The table below outlines common methods for analyzing stereochemical purity.

| Analytical Method | Principle | Application Example |

| Chiral High-Performance Liquid Chromatography (HPLC) | Differential interaction of enantiomers with a chiral stationary phase leads to separation. skpharmteco.com | Separation of diastereomeric esters to yield enantiopure compounds. tcichemicals.com |

| Chiral Gas Chromatography (GC) | Separation of volatile enantiomers or their derivatives on a chiral column. skpharmteco.com | Analysis of derivatized pheromone precursors to establish stereochemistry. researchgate.netdiva-portal.org |

| Nuclear Magnetic Resonance (NMR) with CDAs | Conversion of enantiomers into diastereomers with a chiral derivatizing agent, leading to distinct NMR signals. researchgate.nettcichemicals.com | Use of ³¹P-NMR after reaction with a phosphorus-based CDA to determine the ee of chiral alcohols. researchgate.netscielo.br |

| Circular Dichroism (CD) | Measurement of differential absorption of circularly polarized light by chiral molecules. mdpi.com | Determination of absolute configuration by comparing experimental and theoretical spectra. nih.govmdpi.com |

Chemical Reactivity and Derivatization Studies of 3 Tridecanol

Esterification Reactions for Specialty Chemical Production

Esterification is one of the most significant reactions of 3-tridecanol, leading to the production of a wide array of specialty chemicals. These reactions typically involve reacting the alcohol with a carboxylic acid or its derivative (like an acid chloride or anhydride) in a process known as Fischer esterification. cir-safety.org

This compound can be esterified with various carboxylic acids to produce tridecyl esters. For instance, the reaction with propanoic acid would yield 3-tridecyl propanoate. These esters often possess properties that make them useful as emollients, conditioning agents, and solvents in personal care products. atamankimya.comatamanchemicals.com

A notable example is tridecyl stearate, the ester of tridecyl alcohol and stearic acid, which is used in cosmetics as a fast-absorbing emollient that provides a smooth, velvety feel to the skin. atamankimya.compaulaschoice.co.uk Similarly, tridecyl salicylate, the ester of tridecyl alcohol and salicylic (B10762653) acid, functions as a skin-softening agent and a solvent for UV filters in sunscreen formulations. atamanchemicals.com

Table 2: Examples of Tridecyl Esters and Their Applications

| Ester Name | Carboxylic Acid Precursor | Typical Application |

|---|---|---|

| 3-Tridecyl Propanoate | Propanoic Acid | Biodegradable lipid for drug delivery. medchemexpress.com |

| Tridecyl Stearate | Stearic Acid | Emollient and texture-enhancer in cosmetics. atamankimya.compaulaschoice.co.uk |

| Tridecyl Salicylate | Salicylic Acid | Skin-conditioning agent, sunscreen solvent. atamanchemicals.com |

Bis-tridecanol esters, also known as di-tridecyl esters, are synthesized by reacting two equivalents of this compound with one equivalent of a dicarboxylic acid. These high molecular weight esters are primarily used as plasticizers and synthetic base oils for lubricants. google.comindustrialchemicals.gov.au

For example, ditridecyl adipate (B1204190) (DTDA), formed from adipic acid and tridecyl alcohol, is used as a synthetic base oil in lubricants, particularly where excellent low-temperature performance is required. ontosight.aichemceed.com It improves solubility and extends fluid life in formulations for metalworking fluids, greases, and compressor oils. chemceed.com Another common example is ditridecyl phthalate (B1215562) (DTDP), derived from phthalic acid, which serves as a high-temperature plasticizer for polymers like polyvinyl chloride (PVC), enhancing their flexibility and durability. industrialchemicals.gov.aukinampark.com The properties of these esters, such as low volatility and high viscosity, make them suitable for demanding industrial applications. chemceed.comontosight.ai

Table 3: Chemical Compounds and PubChem CIDs

| Compound Name | PubChem CID |

|---|---|

| This compound | 26615 |

| 3-Tridecanone | 31227 |

| Chromium Trioxide | 14914 |

| Pyridinium Chlorochromate (PCC) | 643122 |

| Sodium Borohydride | 13319959 |

| Lithium Aluminum Hydride | 28113 |

| Tridecane (B166401) | 12388 |

| Zinc Amalgam | 16212423 |

| Hydrazine | 9321 |

| Thionyl Chloride | 24387 |

| Phosphorus Tribromide | 24391 |

| 3-Chlorotridecane | 85153 |

| 3-Bromotridecane | 100414 |

| Propanoic Acid | 1032 |

| 3-Tridecyl Propanoate | 73389311 |

| Stearic Acid | 5281 |

| Tridecyl Stearate | 31556 |

| Salicylic Acid | 338 |

| Tridecyl Salicylate | 190085-41-7 (CAS No.) |

| Adipic Acid | 196 |

| Ditridecyl Adipate | 3034293 |

| Phthalic Acid | 1017 |

| Ditridecyl Phthalate | 28368 |

| Pyridine | 1049 |

| Dichloromethane | 6344 |

| Ethylene (B1197577) Glycol | 174 |

| Potassium Hydroxide (B78521) | 14797 |

| Hydrochloric Acid | 313 |

| Sulfuric Acid | 1118 |

| 4-hydroxybenzoic acid | 135 |

Ethoxylation Processes for Surfactant Development

The ethoxylation of tridecanols, particularly iso-tridecanol, is a significant industrial process for producing nonionic surfactants. These surfactants are valued for their excellent cleaning, emulsifying, and wetting properties and are used in a wide array of applications, including detergents, industrial cleaners, and textile processing. mruchem.comatamankimya.comatamanchemicals.com The process involves the addition of ethylene oxide to the tridecanol (B155529) molecule, resulting in a polyoxyethylene ether chain attached to the tridecyl group. mruchem.com

Synthesis of Polyoxyethylene Ethers based on Tridecanols (e.g., Iso-Tridecanol Ethoxylates)

The synthesis of tridecanol ethoxylates involves the chemical reaction of a tridecanol, often a branched isomer known as iso-tridecanol, with ethylene oxide. mruchem.comwindows.net Iso-tridecanol is typically produced through the hydroformylation (or oxo synthesis) of a C12 olefin, which itself can be derived from the trimerization of butene. windows.net This process yields a complex isomeric mixture of primary branched C13 alcohols. windows.net

The subsequent ethoxylation is a ring-opening polymerization reaction where ethylene oxide molecules add to the hydroxyl group of the tridecanol initiator. rqbchemical.com This reaction is generally carried out by bubbling ethylene oxide gas through the alcohol at elevated temperatures, typically between 120°C and 180°C, and under pressure. wikipedia.org

The general chemical equation for the ethoxylation of tridecanol is: R-OH + n(C₂H₄O) → R-(OCH₂CH₂)n-OH Where R represents the C13-alkyl group (tridecyl) and 'n' is the average number of ethylene oxide units added. windows.net

The product of this synthesis is not a single compound but a mixture of homologous polyoxyethylene glycol ethers with a distribution of different ethoxylation chain lengths. windows.netatamankimya.com The letter 'n' denotes the average degree of ethoxylation. windows.net Consequently, commercial iso-tridecanol ethoxylates also contain small amounts of the unreacted starting alcohol and by-products like polyethylene (B3416737) glycols (PEGs), which are formed from secondary reactions. windows.net The amount of free iso-tridecanol decreases as the degree of ethoxylation increases. windows.net

Impact of Ethylene Oxide Addition on Physicochemical Properties

The number of moles of ethylene oxide (EO) added per mole of tridecanol significantly influences the physicochemical properties and performance of the resulting surfactant. atamankimya.comatamanchemicals.com By controlling the degree of ethoxylation, surfactants can be tailored for specific applications. atamankimya.comatamankimya.com

As the length of the polyoxyethylene (EO) chain increases, the following properties are generally affected:

Hydrophilicity: The water solubility of the surfactant increases due to the higher number of hydrophilic ether linkages. This is often quantified by the Hydrophilic-Lipophilic Balance (HLB) value, which rises with the degree of ethoxylation. venus-goa.commade-in-china.com

Viscosity: The viscosity of the ethoxylates tends to increase with a higher degree of ethoxylation. Products with short EO chains are typically low-viscosity liquids at room temperature. atamanchemicals.comwindows.net

Cloud Point: The cloud point, a measure of surfactant solubility in water at different temperatures, generally increases with the EO chain length.

Surface Tension Reduction: The ability to lower the surface tension of water is optimal at a specific degree of ethoxylation. For iso-tridecanol ethoxylates, the most effective grades for reducing surface tension are those with approximately 6 to 8 moles of EO. atamankimya.com

Wetting Properties: The wetting effect is also dependent on the EO chain length, reaching an optimum for iso-tridecanol ethoxylates with around 8 moles of EO, particularly in low-temperature applications. atamankimya.com

Foaming: The tendency to foam slightly increases with a higher EO content, though it remains generally lower than that of anionic surfactants. atamankimya.com

Critical Micelle Concentration (CMC): An increase in the number of added EO units leads to an increase in the CMC. researchgate.netresearchgate.net

| Property | Impact of Increasing Ethylene Oxide (EO) Chain Length |

| HLB Value | Increases |

| Water Solubility | Increases venus-goa.com |

| Viscosity | Increases atamanchemicals.com |

| Cloud Point | Increases venus-goa.com |

| Wetting Ability | Optimum at ~8 moles EO atamankimya.com |

| Surface Tension Reduction | Most effective at ~6-8 moles EO atamankimya.com |

| Critical Micelle Concentration (CMC) | Increases researchgate.net |

Catalytic Ethoxylation Systems and Reaction Mechanisms

The industrial ethoxylation of alcohols like tridecanol is an exothermic reaction that requires careful control and the use of a catalyst. wikipedia.org

Alkaline Catalysts: The most common catalysts are strong bases, such as potassium hydroxide (KOH) and sodium hydroxide (NaOH). wikipedia.org The reaction mechanism proceeds via anionic polymerization. First, the base deprotonates the alcohol to form an alkoxide. This alkoxide anion then acts as a nucleophile, attacking the carbon atom of the ethylene oxide ring and initiating the polymerization. The process continues as the newly formed ethoxylate anion reacts with subsequent ethylene oxide molecules. wikipedia.org After the reaction, the alkaline catalyst is typically neutralized with an acid, such as acetic or lactic acid. windows.net While effective, these basic catalysts tend to produce a broad distribution of ethoxylate chain lengths.

Narrow-Range Ethoxylation (NRE) Catalysts: To achieve a narrower molecular weight distribution and improve surfactant performance, more advanced catalytic systems have been developed. These include:

Barium-based catalysts: These have been shown to produce a narrower oligomer distribution compared to conventional potassium catalysts. researchgate.net

Al-Mg Composite Oxides: These catalysts can also yield a narrower ethylene oxide adduct distribution. researchgate.netresearchgate.net The activity is related to the number of active acidic sites on the catalyst surface. researchgate.net

Calcium Sulfate-based Catalysts: Certain forms of calcium sulfate (B86663) (0.5 hydrate (B1144303) or type III anhydrate) have been developed as ethoxylation catalysts that can reduce by-products and produce a narrow EO adduct distribution. google.com

Acidic Catalysts: Lewis acids can also catalyze ethoxylation. However, they may promote the formation of by-products like polyethylene glycol (PEG) through a cationic mechanism. googleapis.com

The choice of catalyst is crucial as it affects not only the reaction rate but also the distribution of the resulting ethoxylates and the level of by-products, thereby defining the final properties and economic value of the surfactant. researchgate.net

Analytical Methodologies for Characterization and Quantification of 3 Tridecanol

Chromatographic Techniques for Separation and Identification

Chromatography is a cornerstone for the analysis of 3-Tridecanol, enabling its separation from complex mixtures and the resolution of its isomers. Techniques such as Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and column chromatography are routinely utilized.

Gas Chromatography-Mass Spectrometry (GC-MS) stands as a powerful and widely used technique for the analysis of volatile compounds like this compound. nih.gov It combines the high-resolution separation capabilities of gas chromatography with the sensitive and specific detection of mass spectrometry. nih.gov

For qualitative analysis, the retention time (RT) of this compound on a specific GC column provides the initial identification. The compound is then fragmented by electron ionization, producing a unique mass spectrum that serves as a chemical fingerprint. The mass spectrum of this compound is characterized by a molecular ion peak (M+) and several key fragment ions. Due to the stability of the resulting carbocation, alpha-cleavage (the breaking of the bond adjacent to the carbon bearing the hydroxyl group) is a dominant fragmentation pathway for alcohols. whitman.edu For this compound, this results in significant peaks at a mass-to-charge ratio (m/z) of 59, corresponding to the [CH(OH)CH₂CH₃]⁺ fragment, which is often the base peak. nih.gov Another common fragmentation is the loss of a water molecule, leading to an [M-18] peak. whitman.edu

| Property | Value | Reference Column Type |

| Kovats Retention Index | 1599 | Standard non-polar |

| Kovats Retention Index | 1872, 1879, 1906 | Standard polar |

This table presents the Kovats Retention Index for this compound on different types of GC columns, which aids in its identification. nih.gov

Quantitative analysis of this compound using GC-MS is achieved by creating a calibration curve from standards of known concentrations. nih.gov The area of the characteristic ion peak is plotted against concentration, and the amount of this compound in an unknown sample is determined by interpolation from this curve. Method validation typically ensures good linearity (R² > 0.99), accuracy, and precision. nih.govnih.gov

| Ion (m/z) | Relative Intensity | Proposed Fragment |

| 59 | 100% (Base Peak) | [C₃H₇O]⁺ (from α-cleavage) |

| 41 | High | [C₃H₅]⁺ |

| 43 | High | [C₃H₇]⁺ |

This table summarizes the characteristic mass spectral fragmentation data for this compound, with the base peak at m/z 59 being a key identifier. nih.gov

High-Performance Liquid Chromatography (HPLC) is an indispensable tool for the non-volatile analysis of this compound, particularly for purity assessment and the challenging task of resolving its stereoisomers. nih.govresearchgate.net Since this compound possesses a chiral center at the C-3 position, it exists as a pair of enantiomers (R-3-Tridecanol and S-3-Tridecanol).

For general purity assessment, reversed-phase HPLC (RP-HPLC) is commonly employed. A nonpolar stationary phase, such as a C18 column, is used with a polar mobile phase, typically a mixture of water and an organic solvent like methanol or acetonitrile. nih.gov Impurities with different polarities will have different retention times, allowing for their separation and quantification.

The resolution of this compound enantiomers requires a specialized approach known as chiral chromatography. chiralpedia.comcsfarmacie.cz This is most often achieved by using a chiral stationary phase (CSP). csfarmacie.cz These phases are designed to interact differently with each enantiomer, leading to differential retention and, consequently, their separation into two distinct peaks. The choice of the specific CSP and mobile phase composition is critical for achieving optimal resolution between the R and S isomers.

Column chromatography is a fundamental preparative technique used for the isolation and purification of tridecanol (B155529) isomers on a larger scale than analytical methods. orgsyn.org This method separates compounds based on their differential adsorption to a solid stationary phase as a liquid mobile phase passes through it. For separating positional isomers of tridecanol (e.g., 1-Tridecanol (B166897), 2-Tridecanol (B154250), this compound), normal-phase column chromatography with silica (B1680970) gel as the stationary phase is effective.

The isomers exhibit slight differences in polarity due to the position of the hydroxyl group. These polarity differences cause them to interact with the silica gel to varying extents, leading to their separation as the mobile phase (eluent) is passed through the column. A solvent system with gradually increasing polarity (gradient elution) is often used to effectively elute each isomer from the column. orgsyn.org Fractions are collected sequentially and analyzed (e.g., by thin-layer chromatography or GC-MS) to identify those containing the purified this compound.

Spectroscopic Characterization Techniques

Following separation and purification, spectroscopic techniques are employed to confirm the identity and elucidate the precise chemical structure of this compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most definitive method for the structural elucidation of organic molecules, including this compound. Both ¹H NMR and ¹³C NMR provide detailed information about the carbon-hydrogen framework of the molecule. nih.gov

In the ¹H NMR spectrum of this compound, the proton attached to the carbon bearing the hydroxyl group (H-3) appears as a distinct multiplet in the downfield region (typically δ 3.5-4.0 ppm) due to the deshielding effect of the adjacent oxygen atom. The proton of the hydroxyl group itself gives a signal that can vary in position and is often broad, which can be confirmed by its disappearance upon shaking the sample with deuterium oxide (D₂O). The protons of the long alkyl chain appear as a series of overlapping multiplets in the upfield region (δ 0.8-1.6 ppm).

The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. The carbon atom bonded to the hydroxyl group (C-3) is significantly deshielded and resonates at a characteristic downfield chemical shift (typically δ 65-75 ppm). libretexts.org The other carbon atoms of the alkyl chain appear at higher field strengths, with their specific chemical shifts influenced by their distance from the hydroxyl group.

| Carbon Atom Position | Predicted ¹³C NMR Chemical Shift (ppm) |

| C-3 (CH-OH) | ~70 |

| C-2, C-4 | ~30-40 |

| Other Chain Carbons | ~20-30 |

| Terminal Methyl (C-1) | ~14 |

| Terminal Methyl (C-13) | ~10 |

This table shows the predicted ¹³C NMR chemical shifts for this compound, which are crucial for confirming its carbon skeleton.

Infrared (IR) spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule. nih.gov For this compound, the IR spectrum is dominated by absorptions characteristic of an alcohol. The most prominent feature is a strong and broad absorption band in the region of 3500-3200 cm⁻¹, which is indicative of the O-H stretching vibration of the hydroxyl group. vscht.czlibretexts.org The broadness of this peak is due to intermolecular hydrogen bonding. libretexts.org

Another key absorption is the C-O stretching vibration, which for a secondary alcohol like this compound, typically appears as a strong band in the 1150-1050 cm⁻¹ region. vscht.cz Additionally, the spectrum will display strong, sharp peaks in the 3000-2850 cm⁻¹ range, corresponding to the C-H stretching vibrations of the long alkyl chain. lumenlearning.com

| Vibrational Mode | Characteristic Absorption Range (cm⁻¹) | Intensity |

| O-H Stretch (Hydrogen-bonded) | 3500 - 3200 | Strong, Broad |

| C-H Stretch (Alkyl) | 3000 - 2850 | Strong, Sharp |

| C-O Stretch (Secondary Alcohol) | 1150 - 1050 | Strong |

This table outlines the key infrared absorption frequencies for the functional groups present in this compound. vscht.czlibretexts.orglumenlearning.com

Advanced Analytical Approaches for Complex Matrices

The characterization and quantification of this compound and its derivatives within complex matrices, such as environmental samples, food products, or industrial formulations, necessitate the use of advanced analytical techniques. These methods offer enhanced sensitivity, selectivity, and the ability to provide comprehensive information about the compound and its interactions within the matrix.

Multidimensional GC-MS for Comprehensive Volatile Compound Profiling

Comprehensive two-dimensional gas chromatography coupled with mass spectrometry (GC×GC-MS) is a powerful technique for the detailed analysis of volatile organic compounds (VOCs) in highly complex samples. fmach.it Unlike conventional one-dimensional GC-MS, GC×GC-MS provides a significant enhancement in separation power, allowing for the resolution of co-eluting compounds that would otherwise overlap. nih.gov This is particularly advantageous for profiling complex volatile metabolomes where this compound might be a minor component among hundreds of other compounds. researchgate.net

The methodology involves coupling two different capillary columns in series. The first, longer column provides a primary separation based on a property like boiling point. Effluent from this column is collected in discrete fractions and then rapidly re-injected onto a second, shorter, and narrower column with a different stationary phase, which provides a very fast secondary separation based on a different property, such as polarity. fmach.it This process creates a two-dimensional chromatogram, or "fingerprint," of the sample, which is useful for identifying adulterations or tracing the geographical origin of raw materials. mdpi.com

For the analysis of volatile compounds like this compound, sample preparation often involves headspace solid-phase microextraction (HS-SPME). mdpi.comcolostate.edu This technique extracts and concentrates the VOCs from the sample's headspace before they are desorbed into the GC injector. nih.gov The use of time-of-flight mass spectrometry (TOF-MS) as a detector is common in GC×GC systems due to its high data acquisition speed, which is necessary to capture the very narrow peaks produced by the second-dimension column. fmach.it The resulting data from GC×GC-TOF-MS analysis can identify a vastly greater number of volatile compounds compared to standard GC-MS. researchgate.net

The complex datasets generated are often processed using chemometric and multivariate statistical methods, such as Principal Component Analysis (PCA) or Partial Least Squares-Discriminant Analysis (PLS-DA), to identify key marker compounds and differentiate between samples. mdpi.comnih.gov

Table 1: Example Parameters for GC×GC-TOF-MS Analysis of Volatile Compounds

| Parameter | 1st Dimension Column | 2nd Dimension Column | Modulator | Detector |

| Type | Non-polar (e.g., Rtx-WAX) | Polar (e.g., Supelcowax 10) | Cryogenic | Time-of-Flight MS (TOF-MS) |

| Length | 30 - 60 m | 1 - 2 m | - | - |

| Internal Diameter | 0.25 mm | 0.1 - 0.25 mm | - | - |

| Film Thickness | 0.25 µm | 0.1 - 0.25 µm | - | - |

| Carrier Gas | Helium | Helium | - | - |

| Flow Rate | ~1.2 mL/min | - | - | - |

| Temperature Program | Initial 40°C, ramp 2-5°C/min to 240-250°C | Offset by +5 to +15°C from 1D oven | Modulation Period: 2-8 s | Acquisition Rate: 100-500 spectra/s |

| Sample Prep | HS-SPME (DVB-CAR-PDMS fiber) | - | - | Mass Range: 30-350 m/z |

Analytical Centrifugation for Emulsion Stability Studies of Tridecanol Derivatives

Analytical centrifugation is a highly effective technique for characterizing and quantifying the stability of emulsions and dispersions. nih.gov It accelerates destabilization processes like creaming, sedimentation, and coalescence by applying a strong centrifugal force, allowing for rapid evaluation and prediction of long-term shelf life. researchgate.netresearchgate.net This method is particularly useful for studying the efficacy of emulsifying agents, such as derivatives of this compound (e.g., ethoxylated or propoxylated tridecanols), in various formulations.

The technique utilizes a multisample analytical centrifuge that measures the transmission of light through a sample as it is being subjected to centrifugal force. researchgate.net An integrated optical system scans the entire sample length, detecting changes in light transmission or scattering over time. nih.gov This allows for the direct, in-situ measurement of separation kinetics without the need for sample dilution, which could alter the emulsion's properties. researchgate.net

Table 2: Hypothetical Emulsion Stability Data for Tridecanol Derivative Formulations

| Emulsion Formulation | Tridecanol Derivative Concentration (wt%) | Centrifugal Force (x g) | Measurement Time (hours) | Creaming Velocity (mm/hour) | Instability Index |

| A | 0.5% Tridecanol Ethoxylate (5 EO) | 2000 | 2 | 1.2 | 0.45 |

| B | 1.0% Tridecanol Ethoxylate (5 EO) | 2000 | 2 | 0.4 | 0.15 |

| C | 0.5% Tridecanol Ethoxylate (10 EO) | 2000 | 2 | 0.8 | 0.30 |

| D | 1.0% Tridecanol Ethoxylate (10 EO) | 2000 | 2 | 0.2 | 0.08 |

| Control | 0% (No Emulsifier) | 2000 | 2 | 8.5 | 0.98 |

Applications in Advanced Chemical Formulations and Materials Science

Role as Chemical Intermediates in Fine Chemical Synthesis

Tridecanol (B155529) serves as a crucial starting material or intermediate in the synthesis of a wide array of fine chemicals. atamanchemicals.com Its utility spans from the pharmaceutical sector to the creation of complex organic structures for research and industrial applications.

While direct applications are often proprietary, the molecular framework of tridecanol is valuable in pharmaceutical research and development. Fatty alcohols can be used in formulating bioactive compounds. The structure of tridecanol can serve as a metabolic precursor in certain biological contexts, which is a key concept in the design of some prodrugs. googleapis.com Research into branched-chain alcohols like tridecanol isomers explores their effects on cellular processes, indicating their potential as candidates for further investigation in drug development.

The branched structure of tridecanol isomers allows for unique interactions in chemical reactions, making them valuable building blocks for more complex molecules in organic synthesis. A notable example is in the synthesis of semiochemicals, such as insect pheromones. In one instance, stereoisomers of 3,7,11-trimethyl-2-tridecanol were synthesized to serve as pheromone precursors for the pine sawfly Microdiprion pallipes. diva-portal.org This complex synthesis was achieved by joining different enantiomerically pure building blocks derived from the chiral pool, demonstrating the utility of the tridecanol framework in creating highly specific and complex natural products. diva-portal.org Similarly, the related compound tridecanal (B79276) is utilized as a precursor for synthesizing polymers and fragrances. smolecule.com

Development of High-Performance Surfactants and Emulsifiers

One of the most significant industrial applications of tridecanol, particularly its isomer mixture known as isotridecanol (B73481), is in the production of nonionic surfactants. kraftchemical.comdataintelo.comcognitivemarketresearch.com These surfactants are essential components in a vast range of cleaning and personal care products.

Isotridecanol is a primary raw material for producing isotridecanol ethoxylates, a major class of nonionic surfactants. windows.netatamanchemicals.com These are synthesized by reacting isotridecanol with ethylene (B1197577) oxide. windows.netatamankimya.com The resulting alkylpolyethylene glycol ethers exhibit high detergency, excellent surface activity, and powerful emulsifying properties. windows.netatamanchemicals.com

The properties of these surfactants can be tailored by varying the number of ethylene oxide units added to the alcohol base. atamanchemicals.comatamankimya.com Research has focused on optimizing these surfactants to improve performance. For instance, a novel nonionic surfactant based on fatty alcohol polyoxyalkyl ether was developed to enhance low-temperature fluidity and reduce foaming while maintaining strong detergency, oil removal, and emulsification capabilities. google.com These surfactants are noted for their good compatibility with other surfactant types, stability in hard water, and favorable biodegradability. windows.netmade-in-china.com

Table 1: Properties of Isotridecanol-Based Nonionic Surfactants

| Property | Description | Source |

|---|---|---|

| High Detergency | Effective at removing dirt and oil from surfaces. | windows.netatamanchemicals.com |

| Emulsifying Power | Stabilizes emulsions of oil and water, crucial for cleaning formulations. | windows.netatamanchemicals.commade-in-china.com |

| Wetting Ability | Lowers surface tension, allowing liquids to spread across surfaces easily. | made-in-china.comgoogle.com |

| Hard Water Stability | Performance is not significantly reduced by the presence of mineral ions in water. | windows.net |

| Biodegradability | Can be broken down by natural processes, making them environmentally friendlier than alternatives like APEO. | made-in-china.com |

| Low Foaming | Certain formulations are designed to produce little foam, which is advantageous for machine-based cleaning processes. | google.com |

The excellent performance characteristics of isotridecanol-derived surfactants lead to their widespread use. They are key ingredients in both household and industrial cleaning products, including multipurpose detergents and ultrasonic cleaning agents. dataintelo.comatamankimya.commade-in-china.com In the textile industry, they are used as wetting and scouring agents to remove oils and other impurities from fabrics. atamanchemicals.comatamankimya.com

In the personal care sector, tridecanol and its derivatives are valued for their emollient properties and are used in the formulation of products like creams, lotions, and shampoos. dataintelo.comcognitivemarketresearch.com Ethoxylated isotridecanol acts as a water-soluble emulsifier and foaming agent in various liquid personal cleansing products. atamanchemicals.comatamankimya.com

Formulation of Specialized Lubricants and Plasticizers

Tridecanol is a key intermediate in the manufacturing of specialized lubricants and plasticizers. kraftchemical.comatamanchemicals.comdataintelo.comcognitivemarketresearch.com These materials are critical for enhancing the performance and durability of various products, from automotive components to flexible plastics. dataintelo.com

As a starting material, iso-tridecanol is reacted with acids to form esters that function as high-performance lubricants and plasticizers. atamanchemicals.comvaltris.com A prime example is Di-isotridecyl Adipate (B1204190) (DTDA), an adipate ester produced from the controlled esterification of iso-tridecanol and adipic acid. valtris.com DTDA is an oxidatively stable and biodegradable ester used as a base fluid in a wide range of lubricant applications, particularly in the formulation of synthetic and sustainable hydraulic oils. valtris.com It is also used as a plasticizer to improve the flexibility and durability of plastic products, finding application in the packaging industry. dataintelo.com

Agricultural Applications in Pest Management and Crop Protection

3-Tridecanol and its derivatives are emerging as significant compounds in modern agricultural practices, particularly in the realm of integrated pest management (IPM). IPM strategies focus on sustainable and environmentally sensitive approaches to control pests, and semiochemicals like this compound play a crucial role.

One of the primary applications of this compound is as a semiochemical, specifically as a component of insect pheromones. Research has identified tridecanol in the sex pheromone glands of the female Spodoptera exigua (beet armyworm), a significant agricultural pest. undip.ac.id The presence of tridecanol in these natural pheromone blends makes it a valuable tool for monitoring and controlling pest populations through methods like mass trapping and mating disruption. undip.ac.id For instance, in field trapping tests, extracts containing tridecanol have been shown to be attractive to male moths. undip.ac.id Furthermore, related compounds such as the acetate (B1210297) esters of (2S, 3S, 7S)-3,7-dimethyl-2-tridecanol and (2S, 3R, 7R)-3,7-dimethyl-2-tridecanol are identified as sex pheromones for pine sawflies, which are major pests of pine trees. cabidigitallibrary.org The use of these semiochemicals in slow-release dispensers is a key component of IPM strategies for protecting forests. cabidigitallibrary.orgresearchgate.net

Beyond its role as a pheromone, this compound has been identified as a volatile compound in cranberry plant extracts. mdpi.com These extracts have demonstrated antimicrobial properties, suggesting a potential role for this compound in protecting crops from fungal and bacterial diseases. mdpi.com The compound's presence in plants suggests a natural defense mechanism that could be harnessed for crop protection.

Additionally, the broader category of tridecanol is finding increasing use in agrochemical formulations as a wetting and spreading agent. cognitivemarketresearch.com These properties enhance the efficacy of pesticides and other treatments by ensuring better coverage and adherence to plant surfaces. This application contributes to more efficient and potentially reduced use of conventional pesticides, aligning with the goals of sustainable agriculture. mdpi.comfao.org

Interactive Table: Research Findings on this compound in Pest Management

| Target Pest/Application | Finding | Reference |

| Spodoptera exigua (Beet Armyworm) | Found in female sex pheromone glands; attractive to males in field tests. | undip.ac.id |

| Pine Sawflies (Neodiprion sertifer, Diprion pini) | Derivatives are key components of sex pheromones used in IPM. | cabidigitallibrary.org |

| General Crop Protection | Identified in cranberry extracts with antimicrobial activity. | mdpi.com |

| Agrochemical Formulations | Increasing demand as a wetting and spreading agent. | cognitivemarketresearch.com |

Potential in Biotechnology for the Synthesis of Complex Biomolecules

This compound serves as a valuable precursor and building block in the biotechnological synthesis of more complex and high-value biomolecules. Its chemical structure, a long-chain secondary alcohol, allows for various enzymatic and chemical modifications to create novel compounds.

One area of potential is in the synthesis of specialized thioesters. For example, propanoic acid, 3-mercapto-, tridecyl ester can be synthesized from tridecanol. ontosight.ai Thioesters of this nature are significant in biotechnology as they can act as intermediates in the production of complex molecules like peptides and have been investigated for their antimicrobial properties. ontosight.ai This positions this compound as a starting material for creating new bioactive compounds.

The broader field of biotechnology is increasingly looking at hybridizing chemical and biological pathways to create sustainable manufacturing processes for valuable platform chemicals. researchgate.net In these systems, fatty alcohols like tridecanol can be key intermediates. For instance, alcohol dehydrogenases can oxidize long-chain alcohols into their corresponding aldehydes. researchgate.net These aldehydes are precursors for a range of other valuable products, including alkanes, which have applications as biofuels. The ability to enzymatically convert this compound opens up possibilities for its integration into engineered microbial systems that produce advanced bioproducts from renewable feedstocks. researchgate.net

Furthermore, this compound itself has been identified as a bioactive compound produced by microorganisms, such as the bacterium Glutamicibacter mysorens. nih.gov The natural production of this compound by microbes indicates that there is a basis for developing fermentation-based processes for its synthesis. Optimizing these microbial factories could provide a sustainable source of this compound for its various applications.

Utilization in Chemical Extraction Processes (e.g., Uranium Extraction)

This compound plays a critical role as a process modifier in the field of hydrometallurgy, specifically in the solvent extraction of metals. Its most notable application is in the recovery of uranium from acidic leach solutions.

In the AMEX (Amine Extraction) process, which is widely used for uranium purification, an amine extractant like Alamine 336 is dissolved in a diluent, typically kerosene (B1165875). osti.govresearchgate.net During this process, a common issue is the formation of a stable third phase or an emulsion, which hinders the separation of the organic and aqueous phases and reduces the efficiency of the extraction. orientjchem.org

The addition of this compound, or its isomer isotridecanol, to the organic phase acts as a modifier to prevent the formation of this third phase. researchgate.netorientjchem.orgosti.gov It enhances the solubility of the amine-uranium complex in the organic solvent, ensuring a clean and efficient separation. Studies have shown that a solvent mixture composed of an extractant, kerosene, and a small percentage of tridecanol (e.g., 3-5% v/v) is highly effective for uranium extraction. osti.govresearchgate.netosti.gov

For example, research on uranium extraction from sulfate (B86663) acid solutions using Alamine 336 demonstrated that a mixture containing 5% v/v of tridecanol in kerosene successfully prevented the formation of a third phase, leading to high extraction efficiency. researchgate.net In another study, a mixture of 97% kerosene and 3% tridecanol, combined with tri-iso-octylamine, resulted in over 99.9% uranium recovery in eight extraction stages. osti.gov

The function of this compound in these systems is attributed to its polar hydroxyl group, which can solvate the polar parts of the extracted metal-amine complex, thereby preventing the aggregation that leads to a separate phase. This application underscores the importance of this compound in improving the efficiency and feasibility of industrial-scale metal recovery processes.

Interactive Table: this compound in Uranium Extraction

| Process Component | Function of this compound | Result | Reference(s) |

| Alamine 336 in Kerosene | Phase Modifier | Prevents formation of a third phase, enhances solubility of the uranium complex. | researchgate.netorientjchem.org |

| Tri-iso-octylamine in Kerosene | Synergistic Enhancer/Modifier | Improved phase separation and achieved >99.9% uranium recovery. | osti.gov |

| General Amine Extraction | Modifier | Ensures clean and efficient separation of organic and aqueous phases. | researchgate.netosti.gov |

Future Research Directions and Emerging Paradigms for 3 Tridecanol

Exploration of Novel Stereoisomers and Their Distinct Biological Activities

The exploration of novel stereoisomers of 3-tridecanol and their distinct biological activities is a burgeoning area of research. While this compound itself has been identified in various natural sources, including as a volatile organic compound in human sweat and in certain plants, the specific biological roles of its stereoisomers are not yet fully understood. researchgate.netnih.gov The synthesis and characterization of these stereoisomers are crucial first steps. For instance, chemoenzymatic methods have been successfully employed to prepare highly pure stereoisomers of related compounds like 3,7-dimethyl-2-tetradecanol, suggesting a viable pathway for obtaining the stereoisomers of this compound. researchgate.net

Once isolated, these stereoisomers can be screened for a range of biological activities. Research into similar long-chain alcohols has revealed their potential in various applications. For example, certain stereoisomers of related compounds have shown promise as sex pheromone precursors in insects, indicating a potential for developing species-specific pest control agents. researchgate.net Furthermore, studies on other long-chain alcohols have demonstrated their nematicidal activity, with the efficacy being dependent on the chain length and the position of the hydroxyl group. researchgate.net Investigating the stereoisomers of this compound could therefore unveil novel and more potent agents for agricultural applications.

Development of Sustainable and Green Synthesis Routes for this compound

The increasing demand for environmentally friendly products is driving the development of sustainable and green synthesis routes for chemicals like this compound. dataintelo.com Current industrial synthesis often involves processes that may not be entirely "green." For instance, the hydroformylation of dodecene to produce tridecanol (B155529) can utilize catalysts like tributyl phosphine (B1218219) modified cobalt carbonyl, and while yields can be high, the process involves high pressures and temperatures. google.com

Future research is focusing on developing greener alternatives. This includes the use of biocatalysts and renewable feedstocks. The trend towards bio-based chemicals is a significant driver in this area, with consumer preference for natural and organic products pushing the industry towards more sustainable practices. dataintelo.com The development of green microemulsions and the use of biomimetic polypeptides are examples of emerging technologies that could be adapted for the synthesis of this compound and its derivatives. acs.org Furthermore, the selective oxidation of fatty alcohols using green processes is being critically reviewed to identify more sustainable production routes for related chemicals. csic.es Research into efficient and selective catalysts, such as those based on palladium or copper, for the oxidation of long-chain alcohols could pave the way for more environmentally benign synthesis methods for this compound. csic.es

In-depth Investigation of Structure-Activity Relationships for Targeted Biological Applications

A thorough investigation of the structure-activity relationships (SAR) of this compound and its analogs is essential for developing compounds with targeted biological applications. The biological activity of long-chain alcohols is often closely tied to their chemical structure, including chain length and the presence of functional groups. researchgate.net For example, studies on the nematicidal activity of aliphatic compounds have shown that an optimal chain length is crucial for efficacy. researchgate.net

Future research will likely involve the synthesis of a library of this compound derivatives with systematic variations in their structure. These variations could include altering the length of the alkyl chain, modifying the position of the hydroxyl group, and introducing other functional groups. These derivatives would then be screened for a variety of biological activities, such as antimicrobial, insecticidal, and pharmaceutical properties. dataintelo.com For instance, 1-tridecanol (B166897) has been identified as a component of plant essential oils with repellent and larvicidal activity against mosquitoes. ebi.ac.uk By systematically modifying the structure of this compound, it may be possible to enhance this activity or discover new applications. Quantitative structure-activity relationship (QSAR) models can be developed to predict the biological activity of new derivatives, thereby streamlining the discovery process. core.ac.uk

Integration of this compound Derivatives in Advanced Materials Design

The unique properties of long-chain alcohols like this compound make them and their derivatives promising candidates for integration into advanced materials. Their amphiphilic nature, with a polar hydroxyl head and a nonpolar hydrocarbon tail, allows them to act as surfactants, emulsifiers, and viscosity controlling agents.

Future research in this area will likely focus on creating novel materials with tailored properties by incorporating this compound derivatives. For example, ethoxylates based on branched tridecanol have shown high wetting and low foaming properties, making them suitable for use in architectural coatings and as wetting agents for pigments. windows.net The synthesis of extended multibranched alcohol polyethers from tridecanol could lead to the development of new nonionic surfactants with enhanced performance characteristics. acs.org

Furthermore, the potential for this compound derivatives to be used in the production of plasticizers and lubricants is an area ripe for exploration. google.com The development of novel biodegradable materials is another promising avenue. For instance, bacterial cellulose (B213188) membranes have shown potential for the separation of oil-water emulsions, and the incorporation of this compound derivatives could enhance their performance and expand their applications. researchgate.net

Computational Chemistry and Molecular Modeling for Predictive Studies and Reaction Design

Computational chemistry and molecular modeling are powerful tools that can accelerate research and development related to this compound. kallipos.grgoogle.com These methods can be used to predict the physicochemical properties of this compound and its derivatives, model their interactions with biological targets, and design more efficient synthesis reactions. core.ac.uk

Predictive studies using Quantitative Structure-Property Relationship (QSPR) models can estimate properties such as boiling point, vapor pressure, and water solubility, which are crucial for process design and environmental fate assessment. chemeo.commdpi.com Molecular dynamics simulations can provide insights into how this compound and its derivatives interact with cell membranes or receptor proteins, helping to elucidate their mechanisms of action.

In the realm of reaction design, computational methods can be used to optimize reaction conditions, screen for effective catalysts, and predict reaction outcomes. core.ac.uk For example, in the synthesis of tridecanol via hydroformylation, computational models could be used to identify more efficient and selective catalysts, potentially leading to greener and more cost-effective production processes. google.com The Perturbed Chain form of the Statistical Associating Fluid Theory (PC-SAFT) is one such model that has been used to predict the phase equilibria of systems related to biodiesel production and could be applied to processes involving this compound. researchgate.net

Q & A

Basic Research Questions

Q. What are the standard methods for synthesizing and purifying 3-Tridecanol, and how are these protocols validated?

- Methodological Answer : this compound is synthesized via Grignard reaction using propionaldehyde and decylmagnesium bromide in diethyl ether. Purification involves distillation or column chromatography. Validation includes spectral characterization: -NMR (e.g., δ 3.50 ppm for the hydroxyl-bearing carbon) and -NMR (e.g., δ 73.6 ppm for the alcohol carbon). High-Resolution Mass Spectrometry (HRMS) confirms molecular weight (observed [M]+ at 200.2159 vs. calculated 200.2140). These steps ensure purity and structural fidelity .

Q. How can this compound be quantified in complex biological or environmental matrices?

- Methodological Answer : Gas Chromatography-Mass Spectrometry (GC-MS) is preferred for quantification. Key steps include:

- Sample Preparation : Liquid-liquid extraction using non-polar solvents (e.g., hexane) to isolate alcohols.

- Internal Standards : Deuterated analogs (e.g., d-3-Tridecanol) to correct for matrix effects.

- Calibration : Linear regression across a concentration range (e.g., 0.1–50 mg/kg) with R > 0.98.

- Validation : Recovery rates (80–120%) and limits of detection (LOD < 0.1 mg/kg) must meet analytical guidelines .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer :

- PPE : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.

- Ventilation : Work in a fume hood to avoid inhalation of vapors.

- Disposal : Follow hazardous waste regulations; incinerate via licensed facilities.

- Storage : Keep in airtight containers under inert gas (N) to prevent oxidation. Degradation products may pose unknown hazards .

Advanced Research Questions

Q. How does this compound function in microbial quorum sensing, and what experimental designs are used to study its role?

- Methodological Answer : In Vibrio cholerae, this compound derivatives (e.g., 3-Tridecanone) modulate CAI-1 signaling. Experimental approaches include:

- Synthesis of Analogues : Modify the alcohol/ketone functional group to assess structure-activity relationships.

- Biological Assays : Measure luminescence in reporter strains to quantify quorum sensing activation/inhibition.

- Statistical Validation : Use ANOVA to compare dose-response curves (e.g., EC values) across analogues .

Q. How can researchers resolve contradictions in reported bioactivity data for this compound across studies?

- Methodological Answer : Contradictions may arise from variability in:

- Purity : Validate compound purity via NMR and HRMS (≥95% purity required).

- Assay Conditions : Standardize pH, temperature, and solvent (e.g., DMSO concentration ≤1%).

- Data Triangulation : Combine LC-MS quantification, transcriptomics, and phenotypic assays to confirm mechanisms. For example, discrepancies in antimicrobial activity may reflect strain-specific sensitivities .

Q. What multivariate statistical approaches are suitable for analyzing this compound’s role in volatile organic compound (VOC) profiles?

- Methodological Answer :

- Data Preprocessing : Normalize VOC concentrations (e.g., exclude ethanol due to dominance) .

- Principal Component Analysis (PCA) : Reduce dimensionality and identify clusters. In alcohol-class VOCs, this compound contributes to Cluster 2 differentiation (higher loadings vs. other alcohols).

- K-means Clustering : Group samples by VOC patterns; this compound is a biomarker for mixed-fermentation products (e.g., bifidobacteria-driven processes) .

Tables

Table 1 : Key Spectral Data for this compound Validation

| Technique | Key Peaks/Data | Reference |

|---|---|---|

| -NMR | δ 3.50 (m, 1H; -CH(OH)-) | |

| -NMR | δ 73.6 (C-OH), 10.1 (terminal CH) | |

| HRMS | [M]+: 200.2159 (calc. 200.2140) |

Table 2 : Multivariate Analysis Clusters Involving this compound

| Cluster | Fermentation Type | Key Alcohols | Role of this compound |

|---|---|---|---|

| 1 | Single inocula | Nonanol, 2,4,4-trimethyl-1-pentanol | Low abundance |

| 2 | Mixed bifidobacteria | This compound , 2-decanol, 1-hexanol | Biomarker for cluster |

| 3 | Non-fermented (NF) | Ethanol-dominated | Absent |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.